ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate
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Description
Ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate is a useful research compound. Its molecular formula is C15H13ClF3N5O5 and its molecular weight is 435.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have biological activities in both the agrochemical and pharmaceutical industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their stability and efficacy in different environments .
Properties
IUPAC Name |
ethyl N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O5/c1-3-29-14(28)22-12(26)8-6-24(13(27)21-11(8)25)23(2)10-9(16)4-7(5-20-10)15(17,18)19/h4-6H,3H2,1-2H3,(H,21,25,27)(H,22,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOOIYBJNFURFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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